molecular formula C9H21O4P B12580413 Propan-2-yl dipropyl phosphate CAS No. 646450-33-1

Propan-2-yl dipropyl phosphate

Cat. No.: B12580413
CAS No.: 646450-33-1
M. Wt: 224.23 g/mol
InChI Key: KLXFKCHQRMYVCL-UHFFFAOYSA-N
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Description

Propan-2-yl dipropyl phosphate is an organophosphate compound of interest in chemical and biochemical research. Structurally, it features a phosphate core esterified with isopropyl and propyl groups. This class of compounds is known to act as serine hydrolase inhibitors . These enzymes, which include various proteases, esterases, and lipases, play critical roles in numerous biological signaling pathways . Researchers utilize organophosphates like this compound as tool compounds to study enzyme kinetics, inhibition mechanisms, and the functional roles of serine-active site enzymes in complex biological systems . Its mechanism of action is hypothesized to involve the irreversible covalent binding to the catalytic serine residue within the enzyme's active site, leading to sustained enzyme inhibition . This makes it a valuable agent for in vitro investigations in enzymology, neuroscience, and toxicology, particularly for modeling the biochemical interactions of organophosphorus compounds . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646450-33-1

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

propan-2-yl dipropyl phosphate

InChI

InChI=1S/C9H21O4P/c1-5-7-11-14(10,12-8-6-2)13-9(3)4/h9H,5-8H2,1-4H3

InChI Key

KLXFKCHQRMYVCL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OC(C)C

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations of Propan 2 Yl Dipropyl Phosphate

Precursor Chemistry and Reaction Schemes for Synthesis

The primary precursors for the synthesis of propan-2-yl dipropyl phosphate (B84403) are phosphorus oxychloride (POCl₃), propan-1-ol, and propan-2-ol (isopropanol). The selection of the phosphorylating agent and the reaction sequence is crucial for directing the outcome of the synthesis.

Table 1: Properties of Primary Precursors
Compound NameChemical FormulaMolar Mass (g/mol)Boiling Point (°C)
Phosphorus OxychloridePOCl₃153.33105.8
Propan-1-olC₃H₈O60.1097
Propan-2-olC₃H₈O60.1082.6

Esterification Reactions in Phosphate Formation

The most dominant industrial method for synthesizing organophosphate triesters is the alcoholysis of phosphorus oxychloride. wikipedia.org This reaction proceeds in a stepwise manner, where the chlorine atoms on the phosphorus oxychloride are sequentially replaced by alkoxy groups from the corresponding alcohols.

Step 1: Formation of Dipropyl Phosphorochloridate POCl₃ + 2 CH₃CH₂CH₂OH → (CH₃CH₂CH₂O)₂POCl + 2 HCl

Step 2: Formation of Propan-2-yl Dipropyl Phosphate (CH₃CH₂CH₂O)₂POCl + CH₃CH(OH)CH₃ → (CH₃CH₂CH₂O)₂PO(OCH(CH₃)₂) + HCl

This stepwise approach is critical for maximizing the yield of the desired unsymmetrical product and minimizing the formation of symmetrical byproducts such as tripropyl phosphate and triisopropyl phosphate. google.com An alternative, though less common, method is the direct esterification of phosphoric acid. However, these reactions are often difficult to drive to completion to form triesters. wikipedia.org

Catalytic Approaches and Reaction Conditions

The esterification of phosphorus oxychloride with alcohols is often facilitated by catalysts. Lewis acids such as aluminum chloride or magnesium chloride are commonly employed in industrial settings to enhance the reaction rate. wikipedia.org The reaction is typically performed in a solvent and may require heating.

For the synthesis of mixed esters, controlling the reaction temperature is crucial. A proposed method involves reacting phosphorus oxychloride with one alcohol at a lower temperature, followed by the addition of the second alcohol. google.comgoogleapis.com For example, reacting phosphorus oxychloride with phenol at a controlled molar ratio is the first step in one patented process for creating mixed alkyl/aryl phosphates, after which the resulting intermediate is reacted with an alcohol at a temperature below 35°C. google.com This temperature control helps manage the reactivity and selectivity of the sequential substitutions. The hydrogen chloride (HCl) gas evolved during the reaction must be effectively removed, often by an inert gas sparge or by conducting the reaction under vacuum, to drive the equilibrium toward the products. epo.org

Reaction Kinetics and Selectivity in this compound Synthesis

The primary challenge in synthesizing an unsymmetrical phosphate triester is achieving high selectivity. When a mixture of propan-1-ol and propan-2-ol is reacted simultaneously with phosphorus oxychloride, a statistical distribution of products is typically formed. This mixture would include tripropyl phosphate, dipropyl isopropyl phosphate, propyl diisopropyl phosphate, and triisopropyl phosphate.

To achieve high selectivity for this compound, kinetic control is essential. The kinetics of such esterification reactions can be complex, often following second-order dependence on the phosphate intermediate and first-order on the alcohol. mdpi.com The difference in steric hindrance between the primary alcohol (propan-1-ol) and the secondary alcohol (propan-2-ol) can be exploited. The less-hindered propan-1-ol will likely react faster with the bulky phosphorus center.

A strategic approach involves the slow, stepwise addition of the alcohols. First, reacting two equivalents of propan-1-ol with POCl₃ allows for the formation of the dipropyl phosphorochloridate intermediate. After this first stage is complete, propan-2-ol is added to form the final product. This method relies on the separation of the reaction into distinct kinetic steps to control the final structure. google.comepo.org

Table 2: Theoretical Product Distribution vs. Synthetic Strategy
Synthetic StrategyExpected Major ProductExpected ByproductsControlling Factor
Simultaneous addition of all reactantsStatistical mixture of all possible esters(C₃H₇O)₃PO, (i-C₃H₇O)₃PO, (C₃H₇O)(i-C₃H₇O)₂POStoichiometry
Stepwise addition of 2 eq. propan-1-ol, then 1 eq. propan-2-olThis compoundMinor amounts of symmetrical estersReaction Kinetics / Order of Addition

Green Chemistry Principles and Sustainable Synthetic Methodologies

The traditional synthesis of organophosphates using phosphorus oxychloride presents several environmental and sustainability challenges. The process generates significant amounts of corrosive hydrogen chloride gas as a byproduct, which aligns poorly with the green chemistry principle of waste prevention. rsc.orgnih.gov Furthermore, phosphorus oxychloride itself is a hazardous and toxic reagent. rsc.org

In pursuit of more sustainable methodologies, several green chemistry principles can be applied:

Atom Economy: The traditional POCl₃ route has a lower atom economy due to the loss of HCl. Alternative routes that maximize the incorporation of all reactant atoms into the final product are preferable. nih.gov

Use of Less Hazardous Reagents: Research into replacing phosphorus oxychloride with less toxic phosphorylating agents is an active area. organic-chemistry.org

Catalysis: Developing more efficient and recyclable catalysts can reduce energy consumption and waste. For instance, using solid acid catalysts that can be easily filtered out of the reaction mixture simplifies purification and minimizes waste streams. patsnap.com

Solvent-Free Reactions: Performing reactions without a solvent, where possible, can significantly reduce waste and environmental impact. researchgate.net A practical solvent-free method for preparing certain phosphonate esters has been developed based on the Kabachnik-Fields reaction, indicating potential for broader application. researchgate.net

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

One greener approach involves the oxidation of phosphite esters, which can be prepared from the reaction of phosphorus trichloride (PCl₃) with alcohols. While this still involves a chlorinated phosphorus precursor, subsequent oxidation steps can sometimes be performed with greener oxidants like hydrogen peroxide. jetir.org The ultimate goal is to develop pathways that utilize renewable feedstocks and avoid hazardous intermediates altogether, aligning with a more sustainable chemical industry. rsc.orgnih.gov

Environmental Occurrence and Distribution Dynamics of Propan 2 Yl Dipropyl Phosphate

Presence and Spatiotemporal Trends in Aquatic Ecosystems

Organophosphate esters are widely detected in aquatic environments, a consequence of their extensive use as flame retardants and plasticizers. mdpi.comnih.gov Their release into waterways occurs through various pathways, including industrial and municipal wastewater effluents, landfill leachate, and atmospheric deposition. amazonaws.com Once in aquatic systems, their distribution is influenced by factors such as water solubility, hydrophobicity, and susceptibility to degradation processes. tandfonline.com

Concentrations of OPEs in surface waters can vary significantly, with total OPE levels ranging from a few nanograms per liter (ng/L) in remote areas to several hundred ng/L in more populated or industrialized regions. tandfonline.comtandfonline.com For instance, studies have reported total OPE concentrations in surface waters from 25 to 3,671 ng/L. mdpi.com Wastewater, a primary source, can contain significantly higher concentrations, ranging from 104 to 29,800 ng/L. mdpi.com

The composition of OPEs found in aquatic ecosystems also varies geographically and over time, reflecting changes in industrial production and use. Chlorinated OPEs, such as Tris(2-chloroethyl) phosphate (B84403) (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP), are frequently detected due to their high production volumes and persistence. mdpi.comd-nb.info

Table 1: Representative Concentrations of Commonly Detected Organophosphate Esters in a General Aquatic Environment

Organophosphate EsterConcentration Range (ng/L)
Tris(2-chloroethyl) phosphate (TCEP)10 - 500
Tris(1-chloro-2-propyl) phosphate (TCPP)15 - 800
Tris(2-butoxyethyl) phosphate (TBEP)5 - 300
Triphenyl phosphate (TPhP)2 - 200

This table presents illustrative data for common OPEs to provide context for potential environmental concentrations and does not represent specific measurements of Propan-2-yl dipropyl phosphate.

Atmospheric Transport and Deposition Mechanisms

The atmosphere serves as a significant pathway for the long-range transport of OPEs from source regions to remote ecosystems. aaqr.orgproquest.com OPEs can enter the atmosphere through volatilization from products and industrial emissions. In the atmosphere, they exist in both the gas phase and associated with particulate matter. d-nb.info This partitioning between gas and particle phases is a critical factor in their atmospheric transport and deposition. aaqr.org

Particle-bound OPEs are subject to both wet and dry deposition. aaqr.org Wet deposition occurs through precipitation (rain and snow), while dry deposition involves the settling of particles. The presence of OPEs in remote locations such as the Arctic and high-altitude mountain ranges provides strong evidence for their long-range atmospheric transport. d-nb.infoproquest.com For example, total OPE concentrations in the atmosphere over the Atlantic, Pacific, and Indian Oceans have been found to range from 360 to 4,400 picograms per cubic meter (pg/m³). acs.org

The specific atmospheric transport and deposition dynamics of this compound would depend on its physicochemical properties, such as its vapor pressure and octanol-air partitioning coefficient. Generally, less volatile OPEs with a greater tendency to adsorb to particles are more likely to be removed from the atmosphere via deposition closer to their sources, while more volatile compounds can undergo longer-range transport. aaqr.org

Distribution Patterns in Terrestrial and Sediment Matrices

In terrestrial and aquatic environments, OPEs tend to partition to soil and sediment due to their hydrophobic properties. amazonaws.com The extent of this partitioning is influenced by the organic carbon content of the soil or sediment and the specific chemical properties of the OPE. acs.org

Concentrations of OPEs in sediments can be significantly higher than in the overlying water column, indicating that sediments act as a sink for these compounds. acs.org For example, total OPE concentrations in sediments have been reported to range from a few micrograms per kilogram (µg/kg) to several hundred µg/kg in heavily contaminated areas. nih.gov In agricultural soils, OPE concentrations have been found to vary widely, with average concentrations around 255 ng/g. mdpi.com

The distribution of OPEs in soil and sediment is not uniform and can be influenced by proximity to sources such as wastewater treatment plants and industrial facilities. nih.gov Over time, buried sediments can provide a historical record of OPE contamination, with studies of sediment cores showing increasing deposition of certain OPEs corresponding to their increased production and use. acs.org

Bioaccumulation and Bioconcentration in Non-Human Biota

OPEs have been detected in a variety of non-human biota, including algae, invertebrates, fish, and marine mammals, indicating their potential for bioaccumulation. tandfonline.comproquest.com Bioaccumulation refers to the net uptake of a chemical from all exposure routes (e.g., water, food, sediment), while bioconcentration specifically refers to uptake from water.

The bioaccumulation potential of OPEs is related to their hydrophobicity, with more hydrophobic compounds generally exhibiting a greater tendency to accumulate in the fatty tissues of organisms. nih.gov However, the relationship is not always straightforward, as metabolic processes can also play a significant role in determining the ultimate concentration of these compounds in an organism. nih.gov

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are used to quantify the potential for a chemical to accumulate in an organism. Log BAF values greater than three have been reported for some OPEs in certain fish species, indicating a potential for bioaccumulation. mdpi.com The accumulation of OPEs can also vary between different tissues within an organism, with higher concentrations often found in the liver and brain. mdpi.com While some OPEs show a potential for bioaccumulation, others may undergo trophic dilution, meaning their concentrations decrease at higher levels of the food chain. nih.gov

Environmental Fate and Transformation Pathways of Propan 2 Yl Dipropyl Phosphate

Abiotic Degradation Processes in Environmental Compartments

Hydrolytic Cleavage Mechanisms and Kinetics

No specific data on the hydrolytic cleavage mechanisms or kinetics for Propan-2-yl dipropyl phosphate (B84403) are available.

Photolytic Transformation and Photoreaction Products

There is no information available regarding the photolytic transformation or the resulting photoreaction products of Propan-2-yl dipropyl phosphate.

Oxidative and Reductive Degradation Pathways

Specific oxidative and reductive degradation pathways for this compound have not been documented.

Biotic Degradation Mechanisms and Microbial Biotransformation

Microbial Degradation in Aquatic and Terrestrial Systems

There are no studies available that detail the microbial degradation of this compound in either aquatic or terrestrial systems.

Enzymatic Biotransformation in Environmental Microorganisms

Information on the specific enzymatic biotransformation of this compound by environmental microorganisms is not available.

Identification and Persistence of Environmental Metabolites

The transformation of this compound in the environment is anticipated to proceed primarily through the cleavage of its ester bonds, a common degradation pathway for organophosphate esters. This process, occurring through both abiotic and biotic mechanisms, is expected to yield smaller, more polar metabolites.

The principal environmental metabolites of this compound are likely to be Dipropyl phosphate (DPP) and Di-isopropyl phosphate (DIPP) , formed by the hydrolysis of the isopropyl and propyl ester linkages, respectively. Further degradation of these initial metabolites would likely lead to the formation of mono-propyl phosphate , mono-isopropyl phosphate , and ultimately, inorganic phosphate .

The persistence of these metabolites in the environment is expected to vary. Dialkyl phosphates such as DPP and DIPP are generally more resistant to further degradation than their parent compounds but are more water-soluble, which affects their environmental mobility. Monoalkyl phosphates are typically less persistent, and inorganic phosphate can be readily taken up by organisms.

Table 1: Postulated Environmental Metabolites of this compound and Their Expected Persistence

Metabolite NameChemical FormulaFormation PathwayExpected Environmental Persistence
Dipropyl phosphate (DPP)C₆H₁₅O₄PHydrolysis of the isopropyl ester bondModerate
Di-isopropyl phosphate (DIPP)C₆H₁₅O₄PHydrolysis of the propyl ester bondsModerate
Mono-propyl phosphateC₃H₉O₄PHydrolysis of Dipropyl phosphateLow to Moderate
Mono-isopropyl phosphateC₃H₉O₄PHydrolysis of Di-isopropyl phosphateLow to Moderate
Phosphoric AcidH₃PO₄Complete hydrolysis of all ester bondsLow (readily incorporated into biogeochemical cycles)

Note: The persistence of these metabolites is an estimation based on the general behavior of dialkyl and monoalkyl phosphates in the environment. Actual persistence will depend on specific environmental conditions.

Influence of Environmental Parameters on Transformation Rates

The rate at which this compound transforms in the environment is significantly influenced by a variety of physicochemical and biological parameters. Understanding these factors is crucial for predicting its environmental persistence and potential for accumulation.

pH: The hydrolysis of organophosphate esters is known to be pH-dependent. Generally, the rate of hydrolysis is faster under both acidic and alkaline conditions compared to neutral pH. For this compound, it is expected that the ester bonds will be more susceptible to cleavage at pH values below 5 and above 8.

Temperature: As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Higher temperatures generally increase the rate of both abiotic hydrolysis and microbial metabolism, leading to faster degradation. Conversely, in colder environments, the persistence of the compound is likely to be significantly longer.

Microbial Activity: Biodegradation is a major transformation pathway for many organophosphate esters. The presence of adapted microbial communities in soil and water can significantly accelerate the degradation of this compound. The rate of biodegradation will depend on the type and density of the microbial population, as well as the availability of other nutrients.

Sunlight (Photolysis): While direct photolysis can contribute to the degradation of some OPEs, its significance for this compound is not specifically known. Indirect photolysis, mediated by other substances in the environment, may also play a role in its transformation.

Table 2: Qualitative Influence of Environmental Parameters on the Transformation Rate of this compound

Environmental ParameterInfluence on Transformation RatePrimary Transformation Pathway Affected
pH Rate increases in acidic and alkaline conditionsAbiotic Hydrolysis
Temperature Rate increases with increasing temperatureAbiotic Hydrolysis, Biodegradation
Microbial Activity Rate increases with higher microbial activityBiodegradation
Sunlight Potential for increased degradationPhotolysis (Direct and Indirect)

Advanced Analytical Methodologies for Detection and Quantification of Propan 2 Yl Dipropyl Phosphate

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of Propan-2-yl dipropyl phosphate (B84403), providing the necessary separation from interfering compounds in complex mixtures. Gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the most powerful and widely used approaches.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like Propan-2-yl dipropyl phosphate. The compound must be thermally stable and sufficiently volatile to be amenable to GC analysis nih.gov. In GC-MS, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification and quantification kennesaw.edu.

For the analysis of organophosphate flame retardants (OPFRs), including compounds structurally similar to this compound, specific GC columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, are commonly used ifremer.fr. Electron ionization (EI) is a standard ionization technique for these compounds, often operated at 70 eV nih.gov. Quantification is typically achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity, especially in complex matrices kennesaw.edu.

Illustrative GC-MS Parameters for this compound Analysis

Parameter Typical Value
GC Column 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program Initial 60°C, ramp to 300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS-Detector Quadrupole or Ion Trap

| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of environmental contaminants, including many organophosphate esters that may have limited thermal stability or volatility for GC-MS nih.gov. LC-MS/MS offers high sensitivity and specificity and is particularly suitable for more polar compounds nih.gov.

In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where this compound is separated from other components on a reversed-phase column (e.g., C18). The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for OPFRs, often in positive ion mode nih.gov. Tandem mass spectrometry (MS/MS) is used for quantification, where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances detection limits nih.gov.

Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Typical Value
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS-Detector Triple Quadrupole

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Detection and Characterization Methods in Environmental Monitoring

While chromatographic methods are primarily used for quantification, spectroscopic techniques play a vital role in the structural confirmation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the chemical structure of organophosphorus compounds.

For this compound, ³¹P NMR spectroscopy provides a specific signal that is characteristic of the phosphorus environment within the molecule, confirming its phosphate ester structure. The PubChem database contains spectral information for dipropan-2-yl propyl phosphate, including a ³¹P NMR spectrum, which can be used as a reference for compound identification nih.gov. Other spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can provide information about the functional groups present in the molecule, such as the P=O and P-O-C bonds. While not typically used for trace environmental quantification, these methods are invaluable for the initial identification of unknown compounds or for confirming the identity of synthesized standards.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in environmental samples such as water, soil, sediment, or biota requires an efficient sample preparation and extraction step to isolate the target analyte from the complex matrix and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of OPFRs from aqueous samples. The water sample is passed through a solid sorbent cartridge, which retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. For solid samples like soil and sediment, pressurized liquid extraction (PLE) or ultrasonic extraction are common, followed by a clean-up step, which may also involve SPE to remove interfering co-extractives mdpi.com.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for the extraction of OPFRs from various solid and liquid samples nih.govmdpi.com. This method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step to remove matrix components mdpi.com.

Common Extraction and Clean-up Steps

Step Description
Extraction Use of techniques like Solid-Phase Extraction (SPE) for water, or Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction for solids.
Clean-up Removal of interfering substances using methods such as SPE or dispersive SPE (d-SPE) with sorbents like C18, PSA, or Florisil.

| Solvent Exchange/Concentration | The final extract is often evaporated and reconstituted in a solvent compatible with the analytical instrument. |

Method Validation, Quality Assurance, and Interlaboratory Comparisons

To ensure the reliability and accuracy of analytical data, it is essential that the methods used for the quantification of this compound are thoroughly validated. Method validation involves assessing several key performance parameters.

Key Method Validation Parameters

Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
Accuracy The closeness of the measured value to the true value, often assessed through recovery experiments on spiked samples.
Precision The degree of agreement among independent measurements, expressed as relative standard deviation (RSD) for repeatability (intra-day precision) and reproducibility (inter-day precision).
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the analytical method.

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

Quality Assurance (QA) and Quality Control (QC) are integral components of the analytical process. This includes the routine analysis of procedural blanks, spiked samples, and certified reference materials (CRMs) to monitor for contamination, assess method performance, and ensure the accuracy of the results. A robust QA/QC program helps to identify and correct any issues that may arise during sample analysis rtilab.com.

Ecotoxicological Implications and Environmental Impact on Non Human Biota

Effects on Aquatic Organisms: Microalgae, Invertebrates, and Fish

The specific biochemical and physiological responses of aquatic species to Propan-2-yl dipropyl phosphate (B84403) exposure are currently unknown. For many organophosphate esters, mechanisms of toxicity can include neurotoxicity through the inhibition of acetylcholinesterase, as well as endocrine-disrupting effects. For instance, other organophosphorus flame retardants have been shown to induce anxiety-like behavior and affect dopaminergic signaling in zebrafish, sometimes with gender-dependent neurotoxicity nih.gov. However, without targeted research on Propan-2-yl dipropyl phosphate, it is not possible to definitively attribute these or other specific sublethal effects to this compound.

Impacts on Terrestrial Organisms: Soil Microbes, Plants, and Invertebrates

Information regarding the impact of this compound on terrestrial ecosystems is sparse. The environmental risk assessment for a related group of compounds, isopropylated triphenyl phosphates, identified potential risks to the soil compartment, suggesting the need for toxicity tests on terrestrial organisms service.gov.uk. However, specific data on the effects of this compound on soil microbial communities, plant life (phytotoxicity), and soil-dwelling invertebrates such as earthworms are not available. For other organophosphate compounds, effects on soil organisms have been documented, but these findings cannot be directly extrapolated to this compound without specific testing.

Mechanistic Understanding of Ecotoxicological Responses in Non-Human Species

A mechanistic understanding of the ecotoxicological responses to this compound in non-human species has not been established. For some organophosphates, neurotoxicity is a primary concern. For example, certain isomers of isopropylated triphenyl phosphate are known to induce neurotoxic effects uzh.ch. The mechanism often involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. Additionally, some organophosphorus flame retardants are known to cause cytotoxicity by increasing reactive oxygen species researchgate.net. Whether this compound acts through these or other molecular pathways remains a subject for future investigation.

Ecological Risk Assessment Frameworks for Environmental Exposure

Ecological risk assessments for chemicals like this compound typically follow a structured framework that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. An environmental risk evaluation for isopropylated triphenyl phosphates, a broader category that includes related substances, has been conducted using the European Technical Guidance Document service.gov.uk. This assessment identified potential risks to surface water, sediment, and soil, and highlighted the need for more specific toxicity data, particularly for sediment and terrestrial organisms service.gov.uk. However, a specific ecological risk assessment for this compound is not available, hindered by the lack of foundational ecotoxicity data. The primary hazard of a related group, triaryl phosphates, is considered to be the threat to the environment, with the potential to contaminate groundwater and streams noaa.gov.

Due to the significant gaps in the available data for this compound, a comprehensive assessment of its ecotoxicological implications and environmental impact is not currently possible. Further research is critically needed to fill these knowledge gaps and to properly characterize the potential risks this compound may pose to non-human biota.

Industrial Applications and Material Science Contributions of Propan 2 Yl Dipropyl Phosphate

Functionality as a Flame Retardant in Polymeric Materials

Propan-2-yl dipropyl phosphate (B84403) is utilized as a flame retardant in a variety of combustible materials, including plastics, textiles, and coatings, to inhibit or delay the spread of fire. unep.org As an organophosphorus flame retardant, it offers the dual benefits of flame retardancy and plasticization. nih.gov

Mechanisms of Flame Retardancy in Material Composites

Organophosphorus flame retardants like Propan-2-yl dipropyl phosphate operate through mechanisms in both the gas and condensed phases to suppress fire. nih.gov

Gas Phase Inhibition: During combustion, the flame retardant decomposes, releasing volatile phosphorus-containing radicals (such as PO• and PO₂•). nih.gov These radicals interfere with the chain reactions of combustion in the flame, capturing highly reactive hydrogen (H•) and hydroxyl (HO•) radicals. nih.gov This process, known as radical trapping, reduces the energy of the flame and slows down the combustion process. specialchem.com The decomposition of the flame retardant also releases non-combustible gases that can dilute the oxygen concentration around the flame, further inhibiting burning. nih.gov

Condensed Phase Action: In the solid (condensed) phase of the burning material, the thermal decomposition of organophosphorus compounds produces phosphoric acid substances. nih.gov These substances promote the dehydration and carbonization of the polymer, leading to the formation of a stable char layer on the material's surface. nih.govspecialchem.com This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds that fuel the fire. nih.govnih.gov For phosphate esters, the primary flame retardant action is typically in the condensed phase through this charring mechanism. nih.gov

The following table summarizes the primary mechanisms of action for organophosphorus flame retardants:

PhaseMechanismDescription
Gas Phase Radical TrappingVolatile phosphorus radicals (PO•, PO₂•) interrupt the combustion chain reaction by neutralizing H• and HO• radicals. nih.govspecialchem.com
DilutionRelease of non-combustible gases dilutes the concentration of flammable gases and oxygen. nih.gov
Condensed Phase Char FormationDecomposition promotes the formation of a protective carbonaceous layer on the polymer surface. nih.govspecialchem.com
Protective LayerThe resulting char acts as a thermal barrier, slowing heat transfer and the release of flammable volatiles. nih.govnih.gov

Integration into Polymer Matrices and Performance Evaluation

This compound is typically incorporated into polymer matrices as an additive flame retardant. This means it is physically blended with the polymer during processing, such as in an extruder, rather than being chemically bonded to the polymer chain. This method allows for its use in a wide range of polymers.

The performance of flame-retardant polymer formulations is evaluated using several standard tests to quantify their resistance to ignition and flame spread. While specific performance data for this compound is not extensively available in public literature, the evaluation methods are standardized across the industry.

Common Performance Evaluation Tests:

Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test: This is a widely used standard to assess the flammability of plastic materials. The material is classified based on its burning time, dripping behavior, and the time it takes for the flame to self-extinguish. Ratings such as V-0, V-1, and V-2 are assigned, with V-0 being the highest rating for flame retardancy.

Cone Calorimetry: This test provides comprehensive data on the combustion behavior of a material under fire-like conditions. It measures key parameters such as the heat release rate (HRR), total heat released (THR), and smoke production. A reduction in the peak heat release rate is a critical indicator of effective flame retardancy.

The table below illustrates typical data obtained from cone calorimetry for a polymer with and without a phosphorus-based flame retardant, demonstrating the expected performance improvement.

ParameterNeat Polymer (Illustrative)Polymer + Phosphorus FR (Illustrative)Performance Improvement
Peak Heat Release Rate (pHRR) (kW/m²) 1200650Reduction in fire intensity
Total Heat Released (THR) (MJ/m²) 9070Less fuel contributed to the fire
Time to Ignition (s) 4560Increased resistance to ignition
Char Yield (%) <125Evidence of condensed phase action

Role as a Plasticizer in Polymer Formulations

In addition to their flame-retardant properties, organophosphorus compounds like this compound also function as plasticizers. nih.gov Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. specialchem.com

When incorporated into a polymer matrix, the plasticizer molecules position themselves between the long polymer chains, effectively pushing them apart. This increases the free volume within the polymer structure, allowing the chains to move more easily relative to one another. The result is a decrease in the material's glass transition temperature (Tg), making the final product softer and more flexible at room temperature.

Phosphate esters are particularly valued for their dual functionality, acting as both flame retardants and plasticizers. This is especially useful in applications where both fire safety and flexibility are required, such as in PVC (polyvinyl chloride) wire and cable insulation, flooring, and automotive interior components. sciencemadness.orgspecialchem.com The use of a single additive that performs both functions can simplify formulation and processing. sciencemadness.org

Other Specialized Industrial and Engineering Applications

While the primary applications for this compound are as a flame retardant and plasticizer, the broader class of organophosphate esters is utilized in other specialized areas. These applications leverage their thermal stability and lubricating properties.

General applications for organophosphate esters include:

Hydraulic Fluids: Certain phosphate esters are used as fire-resistant hydraulic fluids in demanding environments such as aviation and industrial machinery where there is a high risk of fire.

Lubricant Additives: They can be used as anti-wear and extreme pressure additives in lubricants and metalworking fluids.

Antifoaming Agents: In various industrial processes, these compounds can help to control foam generation.

Computational and Theoretical Studies on Propan 2 Yl Dipropyl Phosphate

Molecular Modeling and Simulation Approaches for Structural Analysis

MD simulations can elucidate the binding interactions of OPEs within biological macromolecules, such as enzymes. nih.gov For instance, simulations have been used to understand how OPEs fit into the active sites of cytochrome P450 enzymes, which are crucial for their metabolism. nih.gov These models help to identify key amino acid residues involved in the binding and can predict the preferred orientation of the OPE molecule within the active site. nih.gov

Furthermore, molecular modeling can be used to investigate the partitioning of OPEs into different environmental compartments. For example, simulations can model the interaction of OPEs with lipid bilayers to understand their bioaccumulation potential. nih.govresearchgate.net The flexibility of the alkyl and aryl substituents on the phosphate (B84403) core, a key feature of OPEs, can be analyzed to understand how structure influences physical properties and environmental behavior. aaqr.org

Table 1: Key Applications of Molecular Modeling in the Study of OPEs

Modeling TechniqueApplicationInformation Gained
Molecular Dynamics (MD)Interaction with biological macromolecules (e.g., enzymes, cell membranes)Binding affinities, conformational changes, mechanisms of toxicity and bioaccumulation.
Monte Carlo SimulationsEnvironmental partitioningDistribution in different environmental compartments (air, water, soil, biota).
Conformational AnalysisStructural flexibility and preferred geometriesInfluence of molecular shape on physical properties and biological activity.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and stability of molecules. researchgate.netresearchgate.net These methods are instrumental in understanding the chemical transformations that OPEs may undergo in the environment.

DFT calculations can be used to determine various molecular properties that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjocpr.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its susceptibility to chemical reactions. researchgate.net For OPEs, these calculations can help predict their degradation pathways, such as hydrolysis or oxidation. For example, DFT has been used to study the reaction mechanisms of OPEs with hydroxyl radicals, a key atmospheric oxidant. acs.org

These calculations can also predict thermodynamic properties, such as the enthalpy of formation and Gibbs free energy, which are crucial for assessing the stability of the parent compound and its potential degradation products. researchgate.netjocpr.com While specific DFT studies on propan-2-yl dipropyl phosphate are limited, the methodology has been successfully applied to a wide range of other OPEs to predict their reactivity and metabolic fate. acs.orgmdpi.com

Table 2: Application of Quantum Chemical Calculations to OPEs

Quantum Chemical MethodCalculated PropertySignificance for OPEs
Density Functional Theory (DFT)HOMO-LUMO energy gapPredicts chemical reactivity and stability.
DFTReaction energies and transition statesElucidates degradation pathways (e.g., hydrolysis, oxidation).
DFTMolecular electrostatic potentialIdentifies sites susceptible to nucleophilic or electrophilic attack.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Environmental Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. nih.gov These models are particularly valuable for screening large numbers of chemicals for potential toxicity and for prioritizing them for further testing.

For OPEs, QSAR models have been developed to predict their ecotoxicity to various aquatic organisms. researchgate.net These models typically use a set of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties. A study on the acute toxicity of OPEs found that autocorrelation coefficients, which describe the distribution of physicochemical properties on the molecular structure, were significant predictors of toxicity, more so than simple hydrophobicity or molecular weight. researchgate.net

While a specific QSAR model for this compound is not available, the general findings from OPE studies suggest that both the electronic and steric properties of the ester groups play a crucial role in determining their biological activity. The development of robust QSAR models is an ongoing area of research aimed at providing reliable predictions for the vast number of OPEs present in the environment. nih.gov

Predictive Modeling of Environmental Fate and Ecotoxicity

Predictive models are essential for understanding the environmental fate and potential ecotoxicity of OPEs. These models integrate information on a chemical's physical and chemical properties with environmental parameters to simulate its distribution and persistence in various environmental compartments.

Multimedia environmental fate models, such as the Multimedia Urban Model (MUM), have been used to estimate the emissions and fate of various OPEs in urban environments. researchgate.netnih.gov These models can predict whether a compound is likely to partition to air, water, soil, or sediment, and can estimate its potential for long-range transport. researchgate.netnih.gov For instance, studies have shown that chlorinated OPEs tend to be more persistent and mobile in aquatic environments. acs.org

In the context of ecotoxicity, predictive modeling is used to estimate the potential adverse effects of chemicals on organisms. scholaris.ca Early assessment of a chemical's impact often relies on in silico predictions due to the scarcity of experimental data. scholaris.ca These models can help to identify chemicals that may be toxic to aquatic life, for example, by predicting their L(E)C50 values (the concentration that is lethal or has an effect on 50% of the test organisms). scholaris.ca Although specific predictive models for the environmental fate and ecotoxicity of this compound are not yet established, the frameworks developed for other OPEs provide a solid foundation for future assessments.

Regulatory Frameworks and Environmental Monitoring of Propan 2 Yl Dipropyl Phosphate

International and National Regulations Pertaining to Organophosphate Esters

The regulation of organophosphate esters varies significantly across jurisdictions, with most frameworks addressing them as a broad class of chemicals rather than targeting individual compounds like Propan-2-yl dipropyl phosphate (B84403). International efforts are underway to assess the risks associated with OPEs, though few have resulted in outright bans.

International Agreements:

The primary international treaty for managing hazardous chemicals is the Stockholm Convention on Persistent Organic Pollutants (POPs) , which aims to eliminate or restrict substances that persist in the environment, bioaccumulate, and pose a risk to human health and the environment. nih.gov As of now, organophosphate esters are not listed as POPs under the Stockholm Convention. www.gov.uk This means their production and use are not internationally restricted under this treaty, unlike the polybrominated diphenyl ethers (PBDEs) they were designed to replace. a3p.org

European Union (EU) Regulations:

In the European Union, chemical substances are managed under several regulations. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires industries to register and provide safety information for the substances they produce or use. The Classification, Labelling and Packaging (CLP) Regulation aligns the EU system with the UN's Globally Harmonized System.

The EU has a "Restriction Roadmap" under its chemicals strategy which has considered organophosphate flame retardants as a group. cdc.gov However, a decision on whether to prepare a restriction dossier for this substance group is pending the results of ongoing studies. cdc.gov Certain OPEs, if used as pesticides (plant protection products or PPPs), are regulated under Regulation (EC) No 1107/2009 , which requires active substances to be approved at the EU level before products can be authorized in individual member states. Current time information in Charlotte, NC, US.cormica.com

United States (US) Regulations:

In the United States, the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA) and pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) . While some organophosphate compounds used as pesticides have faced significant restrictions—for instance, residential uses of diazinon (B1670403) were outlawed in 2004 due to health risks—the regulatory focus on OPEs used as flame retardants and plasticizers is evolving. umd.edu There is ongoing legal action from petitions to the EPA to revoke food tolerances and cancel registrations for certain organophosphate pesticides, reflecting continued concern over this class of chemicals. umd.edu

Currently, there are no specific regulations under these major frameworks that explicitly name or target Propan-2-yl dipropyl phosphate for restriction or prohibition. Regulations tend to focus on higher-volume or more toxicologically studied OPEs.

Environmental Monitoring Programs and Data Interpretation

Environmental monitoring programs worldwide have confirmed the ubiquitous presence of OPEs in various environmental compartments due to their widespread use and tendency to leach from consumer products. biomerieux.comeurofinsus.com These programs provide critical data on the concentration, distribution, and fate of these compounds. While specific monitoring data for this compound is not widely reported in the surveyed literature, the extensive data on other OPEs serve as a proxy for understanding its likely environmental behavior.

Occurrence in Aquatic Environments:

Wastewater treatment plants (WWTPs) are significant collection points for OPEs from domestic and industrial sources and act as a major pathway for their entry into the aquatic environment. biomerieux.comiaea.org Monitoring data reveals that while WWTPs can remove some OPEs through biodegradation and sludge sorption, many, particularly chlorinated OPEs, are resistant to treatment and are discharged in effluents. Current time information in Charlotte, NC, US.

Concentrations of Common Organophosphate Esters (OPEs) in Aquatic Environments (ng/L)
EnvironmentCommon OPEs DetectedConcentration Range (ng/L)Reference
Wastewater (Influent)TBOEP, TClPP, TPPO2,144 - 9,743 Current time information in Charlotte, NC, US.
Wastewater (Effluent)TBOEP, TClPP, TPPO1,237 - 2,909 Current time information in Charlotte, NC, US.
Surface Water (Rivers, Lakes)TCPP, TCEP, TBOEP, TPhP25 - 3,671 biomerieux.com
Drinking WaterTCIPP, DPhP4 - 719 biomerieux.com

Occurrence in Indoor Environments:

Indoor dust is a significant reservoir for OPEs, leading to human exposure through ingestion and inhalation. nih.gov Monitoring studies across numerous countries have found a wide range of OPE concentrations in household dust, often with higher levels in more industrialized nations. nih.gov Chlorinated OPEs are frequently the most abundant type found in dust samples. nih.goveurofinsus.com

Concentrations of Common Organophosphate Esters (OPEs) in Indoor Dust (ng/g)
Location/EnvironmentPredominant OPEsMedian Concentration (ng/g)Reference
Global Survey (12 countries)Chlorinated OPEs (e.g., TCPP)800 nih.gov
South Korea∑OPEs31,300 nih.gov
United States∑OPEs26,500 nih.gov
China∑OPEs1,120 nih.gov
Danish Daycare CentersTBOEP, TCEP, TDCIPP2.0 - 26 (μg/g)

Data interpretation from these monitoring programs indicates that OPEs are persistent in the environment and can be transported over long distances. biomerieux.com The risk assessments based on current exposure levels generally conclude that the risk to human health is low, but not negligible. umd.edubiomerieux.com However, the continuous and widespread exposure, and the potential for mixture effects with other chemicals, remain areas of active research.

Remediation and Mitigation Strategies for Contaminated Environments

The contamination of soil, water, and sediment by OPEs has prompted research into effective remediation and mitigation strategies. These approaches range from biological treatments to advanced chemical and physical processes.

Bioremediation:

Bioremediation utilizes natural biological systems, such as microorganisms and plants, to degrade or sequester environmental pollutants.

Microbial Degradation: Numerous bacterial strains have been identified that can hydrolyze OPEs, breaking the ester bonds to form less harmful degradation products. Enzymes such as phosphotriesterases (PTEs) and phosphatases are key to this process and are being explored for use in cell-free enzyme systems for decontamination. Biodegradation is considered a dominant removal mechanism for many OPEs in wastewater treatment and natural sediments. a3p.orgCurrent time information in Charlotte, NC, US.

Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants. Studies have shown that plants like wheat and white lupin can take up and metabolize OPEs. The rate of hydrolysis can be enhanced by enzymes produced by the plants, such as acid phosphatase. This approach holds promise for cleaning up contaminated soils and water.

Chemical and Physical Remediation:

These strategies involve the use of chemical reactions or physical processes to remove or destroy OPEs.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals (•OH), to oxidize and mineralize recalcitrant organic pollutants. Techniques like UV/H₂O₂, UV/TiO₂, and Fenton processes have been shown to be effective in degrading OPEs in water. cdc.gov These methods can achieve high removal efficiency but can be energy-intensive. cdc.gov

Hydrolysis: OPEs can be degraded through chemical hydrolysis, a process that is significantly accelerated in alkaline conditions or in the presence of certain minerals (e.g., metal oxides) found in soil and sediment. This suggests that mineral-catalyzed hydrolysis may be a major natural attenuation process for OPEs in the environment.

Adsorption: This physical process involves binding OPEs to the surface of an adsorbent material. Activated carbon and carbon nanotubes have demonstrated a high capacity for adsorbing OPEs from water due to their porous structure and large surface area. Sorption to soil organic carbon is also a key process that influences the mobility and bioavailability of OPEs in terrestrial environments.

These remediation strategies offer a range of options for managing OPE contamination, with the optimal choice depending on the specific context, such as the type of environment, the concentration of pollutants, and cost-effectiveness.

Future Research Directions and Emerging Challenges in Propan 2 Yl Dipropyl Phosphate Studies

Development of Novel Analytical Technologies for Trace Detection

A significant challenge in environmental monitoring is the detection of Propan-2-yl dipropyl phosphate (B84403) and its metabolites at trace concentrations. The development of more sensitive and efficient analytical methods is paramount for accurate risk assessment. Current detection relies heavily on established techniques like gas chromatography-tandem mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net However, future research must focus on overcoming the limitations of these methods to quantify the compound in complex environmental matrices and biological samples.

Emerging research priorities include the development of high-throughput screening methods and more environmentally friendly analytical processes. Innovations such as Pressurized Liquid Extraction (PLE) are already showing promise by reducing extraction times and the use of hazardous organic solvents compared to traditional methods like Soxhlet extraction. mdpi.com Furthermore, green analytical approaches, such as microwave-assisted extraction using hydroalcoholic mixtures, are being explored to minimize the environmental footprint of the detection process itself. researchgate.net The ultimate goal is to create robust methods capable of detecting not just the parent compound but also its various degradation products in diverse media, from groundwater to human urine, at picogram-per-milliliter levels. mdpi.comnih.gov

Table 1: Current and Emerging Analytical Techniques for Organophosphate Ester Detection
TechniquePrincipleTypical Limit of Detection (LOD)Future Development Focus
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Separates volatile compounds based on their boiling points and detects them by mass-to-charge ratio.Low ng/g to pg/g range. nih.govImproving selectivity for complex matrices; miniaturization for field deployment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase and detects them by mass-to-charge ratio; suitable for less volatile and polar metabolites. researchgate.netAs low as 8 pg/mL for metabolites in urine. nih.govEnhanced sensitivity for biological samples; identification of unknown metabolites.
Pressurized Liquid Extraction (PLE)Uses elevated temperatures and pressures to extract analytes from solid samples quickly and with less solvent. mdpi.comDependent on subsequent analysis, but improves extraction efficiency.Optimization for a wider range of OPEs and environmental solids.
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat solvents and accelerate analyte extraction from samples. mdpi.comHigh recoveries (78-105%) reported for soil samples. mdpi.comIntegration with green solvents and automated systems. researchgate.net

Understanding Long-Term Environmental Consequences and Ecosystem-Level Impacts

While the acute toxicity of some OPEs is documented, the long-term, sublethal effects of Propan-2-yl dipropyl phosphate on ecosystems remain largely unknown. nih.gov A critical research frontier is understanding its environmental fate, including its persistence, bioaccumulation potential, and transformation pathways in soil and aquatic systems. hep.com.cn Since OPEs are typically not chemically bound to the products they are used in, they can leach into the environment over time, accumulating in various compartments like water, soil, and sediment. researchgate.netcopernicus.org

Future studies must move beyond laboratory-based toxicity tests to field-based ecological assessments. Key research questions include how this compound affects microbial communities in the soil, which are crucial for nutrient cycling, and how it biomagnifies through terrestrial and aquatic food webs. hep.com.cn The potential for these synthetic organophosphorus compounds to perturb the natural phosphorus cycle is a significant, yet unexplored, area of concern. copernicus.org Addressing these knowledge gaps is essential for predicting and mitigating the ecosystem-level impacts of widespread OPE contamination.

Table 2: Key Research Gaps in the Environmental Impact of this compound
Research GapAssociated Ecosystem-Level QuestionRationale
Bioavailability in Soil SystemsHow does the compound's interaction with soil components affect its uptake by plants and soil organisms? hep.com.cnSoil is a primary reservoir for OPEs, and understanding bioavailability is key to assessing risks to the food chain. hep.com.cn
Perturbation of the Phosphorus CycleCan the introduction of synthetic organophosphorus compounds alter natural biogeochemical cycling of phosphorus in marine or terrestrial environments? copernicus.orgPhosphorus is a critical nutrient, and disruption could have widespread effects on primary productivity. copernicus.org
Trophic Transfer and BiomagnificationDoes this compound accumulate in organisms and increase in concentration at higher trophic levels?Assessing the risk to apex predators and humans requires a clear understanding of the compound's behavior in food webs.
Effects on Rhizosphere MicroorganismsHow does chronic exposure to the compound impact the diversity and function of microorganisms in the plant root zone? hep.com.cnThese microorganisms are vital for plant health and nutrient uptake; disruption could impact agricultural productivity and ecosystem stability. hep.com.cn

Advancements in Sustainable Synthesis and Green Engineering Solutions

The field of organophosphorus chemistry is under increasing pressure to adopt green chemistry principles. researchgate.netrsc.org For this compound, this translates into a need for more sustainable synthesis routes that minimize waste, reduce energy consumption, and avoid hazardous reagents. Traditional synthesis methods often involve multiple steps and rely on chlorinated intermediates, posing environmental and health risks.

Future research will focus on developing novel catalytic systems, exploring solvent-free reaction conditions, and designing processes with high atom economy. researchgate.net One-pot synthesis methods, which combine multiple reaction steps into a single procedure, represent a promising avenue for improving efficiency and reducing waste. researchgate.net Additionally, computational tools like molecular dynamics simulations can be employed as a green approach to predict the toxicological properties of new compounds, allowing for the design of safer and more benign alternatives before they are synthesized. nih.gov This "benign by design" philosophy is central to preventing future environmental contamination.

Interdisciplinary Research Needs and Collaborative Opportunities in Chemical and Environmental Sciences

Addressing the complex challenges posed by this compound requires a departure from siloed scientific approaches. Effective solutions will emerge from robust collaborations between chemists, ecologists, toxicologists, and environmental engineers. umich.edu The multifaceted nature of the problem—from chemical synthesis and detection to environmental transport and ecological impact—demands an integrated research framework.

For instance, analytical chemists are needed to develop the sensitive methods required by ecologists to track the compound's movement through ecosystems. zintellect.com In turn, findings from ecologists and toxicologists on the compound's adverse effects can guide synthetic chemists in designing safer alternatives. umich.edu Collaborative projects that link laboratory analysis with field sampling and ecological modeling are essential for a holistic understanding. umich.edu Such interdisciplinary efforts are crucial for developing effective regulatory policies and remediation strategies to manage the risks associated with this compound and other emerging contaminants.

Table 3: Interdisciplinary Roles in this compound Research
DisciplineKey Research ContributionsCollaborative Link
Analytical ChemistryDevelops and validates methods for trace detection in environmental and biological samples. zintellect.comProvides essential data for exposure assessment and environmental fate studies conducted by ecologists.
Synthetic/Organic ChemistryDesigns and develops sustainable and green synthesis pathways for OPEs and their alternatives. researchgate.netrsc.orgResponds to toxicity data from toxicologists to create less harmful molecules.
Environmental Science & EcologyStudies the fate, transport, and long-term impacts of the compound on ecosystems and biogeochemical cycles. hep.com.cnumich.eduIdentifies environmental hotspots and ecological risks, informing regulatory science and remediation efforts.
ToxicologyAssesses the adverse health effects on various organisms, including mechanisms of action and dose-response relationships. nih.govGenerates critical data for risk assessment and provides targets for the design of safer chemicals.
Environmental EngineeringDevelops remediation technologies (e.g., bioremediation) to remove the compound from contaminated soil and water. nih.govApplies fundamental knowledge from all other disciplines to create practical solutions for pollution control.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Propan-2-yl dipropyl phosphate in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for organophosphate esters. Key parameters include optimizing column selection (e.g., polar vs. non-polar) to resolve coeluting metabolites like dipropyl phosphate (DPRP) and adjusting ionization settings to target characteristic fragmentation patterns (e.g., m/z 99, 141 for phosphate esters). Internal standards, such as deuterated analogs, improve quantification accuracy .

Q. What synthetic methodologies are employed to prepare this compound in laboratory settings?

Common routes include phosphorylation of propan-2-ol with dipropyl chlorophosphate under anhydrous conditions, followed by purification via column chromatography. Reaction kinetics should be monitored using <sup>31</sup>P NMR to track intermediate formation. Steric hindrance from the isopropyl group may necessitate longer reaction times compared to linear alkyl analogs .

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Store the compound in airtight containers under inert gas (e.g., argon) to minimize hydrolysis. Flammability risks require grounding equipment during transfers. Toxicity data from structurally similar organophosphates suggest implementing spill containment measures and emergency eyewash stations .

Advanced Research Questions

Q. How can researchers resolve coelution challenges when analyzing this compound alongside metabolites like dipropyl phosphate (DPRP)?

Two-dimensional chromatography (e.g., LC×LC) or derivatization with pentafluorobenzyl bromide can enhance separation. For GC-MS, tandem columns with differing polarities (e.g., DB-5ms + DB-17) improve resolution. Bayesian kernel machine regression (BKMR) may statistically deconvolute overlapping signals in composite datasets .

Q. What experimental designs mitigate oxidative degradation of this compound during long-term storage?

Store samples at -80°C in amber vials with antioxidant additives (e.g., butylated hydroxytoluene). Conduct stability studies under varying pH and temperature conditions to identify degradation thresholds. Monitor oxidation byproducts (e.g., phosphate oxides) via high-resolution mass spectrometry (HRMS) .

Q. How do phosphorylation site variations influence the stability of this compound in aqueous environments?

The isopropyl group’s steric bulk reduces hydrolysis rates compared to less branched analogs. Use <sup>18</sup>O isotopic labeling to track hydrolysis pathways. Computational modeling (e.g., DFT) can predict reactive sites, guiding the design of hydrolysis-resistant analogs for environmental persistence studies .

Q. What statistical approaches address contradictory toxicity data for this compound across in vitro and in vivo models?

Apply meta-regression to control for interspecies variability (e.g., metabolic enzyme differences). Dose-response alignment using benchmark dose (BMD) modeling clarifies thresholds for oxidative stress endpoints. Cross-validate findings with organophosphate class data to infer mechanistic commonalities .

Q. How can isotopic tracing elucidate metabolic pathways of this compound in mammalian systems?

Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs to track metabolites via LC-HRMS. Compare urinary excretion profiles in knockout models (e.g., CYP450-deficient mice) to identify primary detoxification pathways. Pair with transcriptomics to link metabolite formation to enzyme upregulation .

Methodological Notes

  • Data Contradiction Analysis : Use sensitivity analysis to weigh conflicting results (e.g., cytotoxicity vs. genotoxicity assays). Prioritize studies adhering to OECD guidelines for comparability .
  • Advanced Instrumentation : Couple GC-MS with ion mobility spectrometry (IMS) for enhanced isomer separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.